(2R)-1,1,1-trifluoro-3-methylbutan-2-amine
Overview
Description
This would typically include the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves describing the molecular structure of the compound, including bond lengths and angles, hybridization states, and stereochemistry.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Environmental Remediation and PFAS Removal
Amine-containing sorbents, which potentially include derivatives of "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," have been identified as effective materials for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer a promising solution for PFAS remediation due to their electrostatic and hydrophobic interactions with PFAS molecules. This approach is critical for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).
Organic Synthesis and Catalysis
The compound has relevance in organic synthesis, particularly in the creation of perfluoroalkane-sulfonates like nonafluorobutanesulfonates (nonaflates) used in transition metal-catalyzed reactions. These substances offer advantages over commonly used triflates due to cost-effectiveness and efficiency in reactions such as Heck, Suzuki, and Sonogashira couplings, illustrating the compound's utility in developing industrial-scale synthesis processes (Hoegermeier & Reissig, 2009).
Advanced Material Development
Amines, potentially including "(2R)-1,1,1-trifluoro-3-methylbutan-2-amine," are used as (co)initiators in the polymerization of cyclic esters, leading to a variety of polymeric materials. This application is significant in materials science, especially for developing new polymers with specific properties for industrial, medical, and technological applications. The ability to control polymerization processes allows for the precise synthesis of polymers with desired characteristics (Duda et al., 2005).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or need information on a specific aspect of “(2R)-1,1,1-trifluoro-3-methylbutan-2-amine”, feel free to ask!
properties
IUPAC Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654237 | |
Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |
CAS RN |
1032181-63-7 | |
Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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